molecular formula C9H16N2O2 B12936172 Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid

Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid

Cat. No.: B12936172
M. Wt: 184.24 g/mol
InChI Key: PHGQBJJEANGGBY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for this compound is (7R,9aR)-octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid , reflecting its bicyclic architecture and stereochemical configuration. The parent structure, pyrido[1,2-a]pyrazine, consists of a pyridine ring fused to a pyrazine moiety at positions 1 and 2. The prefix octahydro denotes full saturation of both rings, resulting in a decalin-like bicyclic system. The carboxylic acid substituent occupies position 7, while the stereodescriptors 7R and 9aR specify the absolute configuration of the two chiral centers (Figure 1).

Structural Feature Description
Parent Bicyclic System Pyrido[1,2-a]pyrazine (fused pyridine-pyrazine)
Degree of Saturation Octahydro (8 hydrogen atoms added to aromatic system)
Functional Group Carboxylic acid at position 7
Stereochemical Configuration (7R,9aR) for major enantiomer
Molecular Formula C$$9$$H$${14}$$N$$2$$O$$2$$

The stereochemical complexity of this molecule arises from the fused ring system, which imposes geometric constraints on substituent orientations. Density functional theory (DFT) calculations suggest that the (7R,9aR) configuration minimizes steric strain between the carboxylic acid group and the pyrazine nitrogen atoms. Racemization at position 7 is energetically disfavored ($$\Delta G^\ddagger > 25 \ \text{kcal/mol}$$) due to the rigid bicyclic framework, making enantiomeric resolution feasible via chiral chromatography.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallography of the hydrochloride salt revealed a chair-boat conformation for the pyrido-pyrazine system, with the carboxylic acid group adopting an equatorial orientation relative to the pyrazine ring. The crystal lattice exhibits intermolecular hydrogen bonding between the protonated pyrazine nitrogen (N–H$$\cdots$$O=C) and chloride ions, stabilizing the solid-state packing (Table 1).

Crystallographic Parameter Value
Space Group P2$$1$$2$$1$$2$$_1$$
Unit Cell Dimensions $$a = 8.92 \ \text{Å}$$, $$b = 10.34 \ \text{Å}$$, $$c = 12.57 \ \text{Å}$$
Bond Length (C7–O1) 1.21 Å
Dihedral Angle (N1–C7–O1–O2) 172.3°

Molecular dynamics simulations in aqueous solution identified two dominant conformers:

  • Chair-boat : Observed in 68% of trajectories, matching the crystalline state.
  • Twist-boat : Observed in 32% of trajectories, with a 5.2 kcal/mol energy penalty due to torsional strain in the pyrazine ring.

The energy barrier for interconversion between chair-boat and twist-boat conformers is approximately 8.3 kcal/mol, indicating restricted rotation at physiological temperatures. Nuclear Overhauser effect (NOE) spectroscopy confirmed these findings, showing strong correlations between the axial hydrogen at position 9a and the pyrazine protons in the chair-boat form.

Comparative Analysis of Tautomeric Forms

Unlike aromatic pyrazines, the octahydro derivative exhibits limited tautomeric flexibility due to its saturated backbone. However, the carboxylic acid group participates in keto-enol equilibria under basic conditions (Figure 2):

$$
\text{R–COOH} \rightleftharpoons \text{R–COO}^- + \text{H}^+ \quad (\text{p}K_a = 4.1 \pm 0.2)
$$

The enolate form becomes significant above pH 5, as demonstrated by ultraviolet-visible (UV-Vis) spectroscopy showing a bathochromic shift ($$\lambda{\text{max}} = 245 \ \text{nm} \rightarrow 265 \ \text{nm}$$). No prototropic shifts involving the pyrazine nitrogen atoms were detected via $$^{15}\text{N}$$ NMR, confirming their weak basicity ($$\text{p}Ka < 2$$).

Tautomer Population at pH 7 (%) Stabilizing Interactions
Keto (COOH) 99.8 Intramolecular H-bond with N3
Enolate (COO$$^-$$) 0.2 Solvent stabilization

The keto form dominates under physiological conditions, with the carboxylic acid proton forming an intramolecular hydrogen bond to N3 of the pyrazine ring ($$d_{\text{O}\cdots\text{N}} = 2.67 \ \text{Å}$$). This interaction precludes zwitterion formation, distinguishing it from β-amino acid analogs.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid

InChI

InChI=1S/C9H16N2O2/c12-9(13)7-1-2-8-5-10-3-4-11(8)6-7/h7-8,10H,1-6H2,(H,12,13)

InChI Key

PHGQBJJEANGGBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN2C1CNCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient synthetic routes for Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves a one-pot synthesis. This method includes a nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the desired compound . The reaction conditions typically involve the use of specific reagents and solvents, followed by purification steps to isolate the product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the one-pot synthesis approach offers a promising route for large-scale production. The simplicity and efficiency of this method make it suitable for industrial applications, potentially reducing costs and improving yield.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Useful for altering the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. It has been studied for its role as a 5-HT2C receptor agonist, which implicates it in the modulation of serotonin pathways . Additionally, it has shown potential as an inhibitor of various enzymes and receptors, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Core Structure Comparison
Compound Name Molecular Formula Key Substituents Pharmacological Relevance Reference
Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid C₉H₁₄N₂O₂ -COOH at position 7 Dopamine receptor modulation
Boc-protected derivative (WX110067) C₁₃H₂₂N₂O₄ -Boc group at position 2 Intermediate in peptide synthesis
Cis-1-oxo-methyl ester C₁₀H₁₅N₂O₃ -COOMe at position 7, -oxo at position 1 Synthetic precursor
Dihydrochloride salt C₉H₁₆Cl₂N₂O₂ -COOH·2HCl Improved solubility for formulation

Key Observations :

  • Boc Protection : Enhances stability during synthesis but increases molecular weight (270.32 g/mol).
  • Ester Derivatives : Methyl/ethyl esters (e.g., Cis-1-oxo-methyl ester) improve membrane permeability but require hydrolysis for activity.
  • Salts: Dihydrochloride forms () enhance aqueous solubility, critical for intravenous formulations.

Pharmacological Activity Comparison

Key Differences :

  • Dopamine Receptor Specificity: 2,7-Substituted pyrido-pyrazines () show nanomolar affinity for D2/D3 receptors due to aromatic substituents, unlike the parent carboxylic acid.
  • Antiviral vs. Antimicrobial : Dolutegravir-related derivatives () target HIV integrase, while imidazo-pyridines () exhibit broader antimicrobial activity.

Research Findings and Challenges

  • Stability Issues : The free carboxylic acid form is prone to decarboxylation under acidic conditions, necessitating protective groups for storage.
  • Stereochemical Complexity : Enantiomers (e.g., (7R,9aR) vs. (S)-forms) exhibit divergent receptor binding profiles, requiring precise asymmetric synthesis.
  • Therapeutic Potential: Derivatives in and highlight dual applicability in CNS disorders and antiviral therapies.

Biological Activity

Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid (also referred to as 7-carboxy-1,2,3,4-tetrahydroquinoline) is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H16N2O2C_9H_{16}N_2O_2 and a molecular weight of approximately 184.24 g/mol. Its structure features a pyrido-pyrazine core, which is significant for its biological interactions. The compound is typically stored at temperatures between 2 to 8 degrees Celsius to maintain stability and purity levels around 98% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific kinases such as Pim-1 and Pim-2, with IC50 values reported at 10 nM and 12 nM respectively .
  • Neuroprotective Effects : Research indicates that it can protect neuronal cells from oxidative stress by modulating apoptotic pathways. For instance, it has been shown to upregulate Bcl-2 while downregulating Bax, preventing apoptosis in PC12 cells .
  • Antioxidant Activity : The compound exhibits strong antioxidant properties, which help mitigate oxidative damage in various cell lines .

Table 1: Biological Activity Summary

Activity TypeTarget Cell Line/ModelIC50/EC50 ValuesMechanism of Action
Kinase InhibitionPim-1 and Pim-210 nM / 12 nMEnzyme inhibition
NeuroprotectionPC12EC50 = 5.44 μMApoptosis pathway modulation
AntioxidantECV-304EC50 = 0.046 μMOxidative stress mitigation
Antiplatelet ActivityHuman PlateletsEC50 = 0.054 μMInhibition of platelet aggregation

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of this compound on PC12 cells subjected to oxidative stress, the compound demonstrated significant protective effects by inhibiting the mitochondrial apoptosis pathway. The results indicated an upregulation of Bcl-2/Bax ratios and reduced cytochrome C release .

Study 2: Antiplatelet Activity

Another investigation focused on the antiplatelet properties of the compound showed that it effectively inhibited ADP-induced platelet aggregation in vitro with an EC50 value of 0.054 μM. This suggests potential applications in treating thrombotic disorders .

Comparative Analysis with Related Compounds

The unique structural characteristics of this compound enhance its biological activity compared to other similar compounds.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 1-pyridoneCHNOSimple pyridine derivativeLacks bicyclic structure
PyrazinamideCHNOKnown anti-tuberculosis agentContains an amide instead of an ester
OctahydropyridopyrazineCHNFully saturated with nitrogenNo carboxylate functionality

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